molecular formula C8H12N2O2 B115654 Methyl 1-propyl-1H-imidazole-4-carboxylate CAS No. 149096-32-2

Methyl 1-propyl-1H-imidazole-4-carboxylate

Cat. No. B115654
M. Wt: 168.19 g/mol
InChI Key: KICWFSNTRRTWKU-UHFFFAOYSA-N
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Patent
US08008317B2

Procedure details

To a solution of 25-2 (0.6 g, 3.6 mmol) in anhydrous MeOH (2 ml) was added 3N LiOH (2.6 ml, 7.9 mmol). The reaction mixture was heated at 80° C. for 1 h. The heat was reduced and the mixture was stirred at 40° C. overnight. The reaction was then neutralized with 12N HCl and subsequently concentrated in vacuo. The residue was dried azeotropically with toluene to afford the desired product 25-3 as a solid. MS calculated M+H, 155.2. Found 155.1
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH:8]=[C:7]([C:9]([O:11]C)=[O:10])[N:6]=[CH:5]1)[CH2:2][CH3:3].[Li+].[OH-].Cl>CO>[CH2:1]([N:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]=[CH:5]1)[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(CC)N1C=NC(=C1)C(=O)OC
Name
Quantity
2.6 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was dried azeotropically with toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)N1C=NC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.